Product packaging for 1-azathianthrene(Cat. No.:CAS No. 158696-62-9)

1-azathianthrene

Cat. No.: B1149639
CAS No.: 158696-62-9
M. Wt: 217
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Azathianthrene is a monoaza analog of thianthrene, a sulfur- and nitrogen-containing heterocyclic compound of significant interest in organic and materials chemistry. It belongs to a class of structures where one carbon atom in the thianthrene framework is replaced by a nitrogen atom, creating a unique electronic structure for research and development . The compound can be synthesized via routes such as the condensation of the dianion of 3-mercaptopyridin-2(1H)-thione . As a structural analog of thianthrene, which has been studied for its photophysical properties and utility in organic electronics , this compound serves as a valuable building block for constructing novel heterocyclic systems with potential applications in materials science . This product is intended for research purposes as a chemical precursor and is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

158696-62-9

Molecular Formula

C11H7NS2

Molecular Weight

217

Origin of Product

United States

Synthetic Methodologies for 1 Azathianthrene and Its Derivatives

Pioneering Synthetic Routes for Monoazathianthrenes

The initial approaches to the synthesis of monoazathianthrenes, including 1-azathianthrene, were largely based on classical condensation and cyclization reactions, often drawing inspiration from the synthesis of the parent thianthrene (B1682798) ring system and other related sulfur and nitrogen-containing heterocycles.

Early synthetic strategies for compounds with structural similarities to this compound often involved the reaction of pre-functionalized benzene (B151609) or pyridine (B92270) derivatives. A common conceptual approach involves the coupling of a suitable aminopyridine precursor with a sulfur-containing aromatic compound. For instance, a plausible early route could involve the reaction of a di-substituted pyridine carrying amino and halo functionalities with a thiol-substituted benzene derivative.

A representative hypothetical reaction is the condensation of 2-amino-3-chloropyridine with thioxo-1,2-benzenediol. This approach, while direct, often suffered from harsh reaction conditions, low yields, and the formation of multiple side products, necessitating tedious purification procedures.

Another potential early strategy could have been adapted from the synthesis of phenothiazines, which involves the reaction of a diarylamine with elemental sulfur at high temperatures. By analogy, the reaction of a phenylaminopyridine with sulfur could theoretically yield this compound, though controlling the regioselectivity of the sulfur insertion would be a significant challenge.

Table 1: Plausible Early Synthetic Precursors for this compound

Pyridine PrecursorBenzene PrecursorPotential Reaction Type
2-Amino-3-chloropyridineThioxo-1,2-benzenediolNucleophilic Aromatic Substitution
2-Aminopyridine-3-thiol1,2-DichlorobenzeneCondensation
2-PhenylaminopyridineElemental SulfurThionation

This table presents hypothetical precursor combinations based on established synthetic principles for related heterocyclic compounds.

Improvements upon these initial, often low-yielding, methods focused on enhancing reaction efficiency and selectivity. The introduction of metal catalysts, particularly copper, marked a significant refinement. Copper-catalyzed Ullmann condensation reactions, for example, could facilitate the coupling of an aminopyridine with a halogenated benzene derivative containing a thiol group under milder conditions than the uncatalyzed reactions.

Furthermore, the use of pre-formed diaryl sulfides or sulfoxides as precursors for the final cyclization step offered better control over the reaction. For example, the synthesis of a 2-(phenylthio)pyridin-3-amine intermediate, followed by an intramolecular cyclization, could provide a more controlled route to the this compound core. The development of more efficient methods for the formation of the crucial C-S and C-N bonds was a key focus of these refinements.

Advanced Synthetic Approaches to Azathianthrenes

More recent synthetic efforts have focused on the development of more sophisticated and efficient methods, including metal-free pathways and the utilization of highly reactive intermediates like arynes.

In recent years, there has been a growing emphasis on developing synthetic methods that avoid the use of transition metals to minimize cost and potential metal contamination in the final products. One promising metal-free approach for the construction of the azathianthrene core is the application of the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction can be designed to form the heterocyclic ring system.

A hypothetical metal-free synthesis could involve a precursor molecule containing both a pyridine and a benzene ring linked by a suitable tether that facilitates the Smiles rearrangement. For instance, a 2-(2-mercaptophenoxy)pyridin-3-amine derivative could undergo a base-catalyzed Smiles rearrangement to furnish the this compound skeleton.

Photochemical methods also offer a potential metal-free route. The photochemical generation of a nitrene from an appropriate azido-substituted precursor in the presence of a sulfur-containing trapping agent could lead to the formation of the desired heterocyclic ring.

The use of arynes, highly reactive intermediates derived from aromatic rings, has emerged as a powerful tool in the synthesis of complex aromatic and heterocyclic compounds. The generation of a "pyridyne" (a pyridine analogue of benzyne) intermediate in the presence of a suitable trapping agent offers a convergent and efficient route to azathianthrene derivatives.

For example, 2,3-didehydropyridine, generated in situ from a suitable precursor such as 2-amino-3-iodopyridine upon treatment with a strong base, could undergo a [4+2] cycloaddition reaction with a 1,2-dithiobenzene derivative to construct the this compound framework. This approach allows for the rapid assembly of the core structure from relatively simple starting materials.

Table 2: Advanced Synthetic Strategies for this compound

MethodologyKey IntermediatePrecursorsAdvantages
Smiles RearrangementMeisenheimer complex2-(2-mercaptophenoxy)pyridin-3-amineMetal-free, high regioselectivity
Aryne Cycloaddition2,3-Didehydropyridine2-Amino-3-iodopyridine, 1,2-dithiobenzeneHigh convergence, mild conditions

This table summarizes modern synthetic approaches that could be applied to the synthesis of this compound.

Synthesis of Polyazathianthrene Systems

The synthesis of polymers incorporating the this compound unit into their backbone, known as polyazathianthrenes, is an emerging area of materials science. These polymers are of interest due to their potential thermal stability and unique electronic properties.

The general approach to synthesizing these polymers involves the polycondensation of bifunctional monomers containing the pre-formed azathianthrene core. For example, a diaminosubstituted this compound could be polymerized with a diacid chloride to form a polyamide. Alternatively, a dihalo-substituted this compound could undergo polycondensation with a bisphenol or a dithiol via nucleophilic aromatic substitution to yield poly(ether-azathianthrene)s or poly(thioether-azathianthrene)s, respectively.

The synthesis of high molecular weight polymers requires highly efficient polymerization reactions and monomers of high purity. The properties of the resulting polymers, such as solubility, thermal stability, and conductivity, can be tuned by varying the nature of the co-monomers and the position of the linkages on the azathianthrene unit. Research in this area is focused on developing robust polymerization methods to access a range of polyazathianthrene materials with tailored properties for various applications.

Strategies for Diazathianthrenes (e.g., 1,7-, 1,8-, 1,9-Diazathianthrenes)

Detailed synthetic procedures for specific diazathianthrene isomers such as 1,7-, 1,8-, and 1,9-diazathianthrene are not extensively documented in readily available chemical literature. However, general synthetic principles for related azaphenothiazines and other sulfur-nitrogen heterocycles can provide insights into potential synthetic routes.

One common strategy for the formation of similar heterocyclic systems involves the reaction of appropriately substituted aminopyridines or diaminopyridines with a sulfur source. For instance, the thionation of aminopyridines or their derivatives could potentially lead to the formation of a dithio intermediate, which could then undergo intramolecular cyclization to form the diazathianthrene ring system. The specific substitution pattern on the starting pyridine ring would dictate the final arrangement of the nitrogen atoms in the product.

Another plausible approach is the cyclization of pre-functionalized pyridine precursors. This could involve the reaction of a di-substituted pyridine bearing thiol groups with a suitable coupling agent to facilitate the ring closure. The conditions for such reactions, including the choice of solvent, temperature, and catalyst, would be critical in achieving the desired diazathianthrene product.

Table 1: Potential Synthetic Strategies for Diazathianthrenes

StrategyStarting MaterialsKey TransformationPotential Isomers
Thionation/CyclizationAminopyridines/Diaminopyridines + Sulfur sourceFormation of dithio intermediate and subsequent intramolecular cyclization1,7-, 1,8-, 1,9-Diazathianthrenes
Intramolecular CyclizationDithiol-substituted pyridinesRing closure via S-S or C-S bond formation1,7-, 1,8-, 1,9-Diazathianthrenes

Note: This table represents generalized strategies, as specific, experimentally validated procedures for these exact isomers are not widely reported.

Synthesis of Higher Azathianthrene Analogs (e.g., 1,4-Diazathianthrene, 1,4,6,9-Tetraazathianthianthrene)

The synthesis of azathianthrene analogs with a higher nitrogen content, such as 1,4-diazathianthrene and 1,4,6,9-tetraazathianthrene, requires starting materials that already contain the pyrazine or a related diazine ring system.

For the synthesis of 1,4-diazathianthrene, a potential route could involve the reaction of a dichloropyrazine with a suitable sulfur nucleophile. This could lead to a bis(thio)pyrazine intermediate, which upon intramolecular cyclization, would yield the desired 1,4-diazathianthrene. The regioselectivity of the initial substitution and the efficiency of the final ring-closing step would be key challenges to overcome.

The construction of 1,4,6,9-tetraazathianthrene would likely start from even more nitrogen-rich precursors, such as amino-substituted pyrazines or pyrazinediamines. The synthetic strategy might involve a self-condensation reaction of a suitable pyrazine derivative under conditions that promote the formation of the central dithiane ring. The reaction conditions would need to be carefully controlled to favor the formation of the desired tetracyclic structure over polymerization or other side reactions.

Table 2: Potential Synthetic Pathways for Higher Azathianthrene Analogs

Target CompoundPotential Starting MaterialsKey Synthetic Step
1,4-DiazathianthreneDichloropyrazineNucleophilic substitution followed by intramolecular cyclization
1,4,6,9-TetraazathianthreneAmino-substituted pyrazinesSelf-condensation/cyclization

Note: These are proposed synthetic routes, and detailed experimental data for these specific syntheses are limited in the available literature.

Regioselectivity and Stereoselectivity Considerations in Azathianthrene Synthesis

The synthesis of substituted azathianthrenes introduces the complexities of regioselectivity and, in the case of chiral derivatives, stereoselectivity.

Regioselectivity in the synthesis of diazathianthrene isomers is fundamentally determined by the substitution pattern of the initial pyridine or pyrazine precursors. The directing effects of existing substituents on the aromatic rings will govern the position of incoming groups, thereby dictating the final arrangement of atoms in the heterocyclic product. For example, in the synthesis of a substituted 1,7-diazathianthrene from a substituted diaminopyridine, the relative positions of the amino groups and any other substituents will determine the regiochemical outcome of the cyclization reaction. Careful planning of the synthesis, starting from appropriately substituted precursors, is therefore essential to achieve the desired isomer.

Stereoselectivity becomes a critical consideration when the azathianthrene core or its substituents contain stereogenic centers. The synthesis of enantiomerically pure or enriched azathianthrene derivatives would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, if a substituent on the azathianthrene ring creates a chiral center, a stereoselective synthesis would aim to control the formation of one enantiomer over the other. This could be achieved through asymmetric synthesis strategies, such as diastereoselective reactions guided by a chiral auxiliary, or enantioselective catalysis. The inherent non-planar, folded "butterfly" conformation of the thianthrene ring system can also lead to atropisomerism if the substituents are bulky enough to hinder rotation around the single bonds connecting the rings. The stereochemical outcome of such syntheses would be highly dependent on the reaction conditions and the nature of the substituents.

Structural Elucidation and Conformational Analysis of 1 Azathianthrene

Experimental Methodologies for Structural Determination

Experimental approaches, primarily diffraction techniques, have been instrumental in establishing the solid-state and gas-phase structures of 1-azathianthrene and related compounds.

X-ray Crystallography Studies of Azathianthrenes

Single-crystal X-ray diffraction is a powerful, non-destructive analytical method that yields detailed information about the internal lattice of crystalline materials. carleton.edu The technique involves directing a monochromatic X-ray beam onto a single crystal of the substance. carleton.edufzu.cz The interaction between the incident X-rays and the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. carleton.edu This pattern arises from the constructive interference of the scattered X-rays, a phenomenon described by Bragg's Law. carleton.edu By analyzing the positions and intensities of the diffracted beams, researchers can construct a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined. fzu.cz

In the specific case of this compound, a single-crystal X-ray diffraction study was conducted at a low temperature of 163 K to minimize thermal vibrations and obtain more precise atomic positions. researchgate.net This analysis provided definitive structural data for the molecule. researchgate.net

Table 1: Crystal Data for this compound

ParameterValueReference
Chemical FormulaC₁₁H₇NS₂ researchgate.net
Temperature163 K researchgate.net

A critical aspect of the structure of this compound and its parent compound, thianthrene (B1682798), is the non-planar, butterfly-shaped conformation. This is quantified by the dihedral angle, which is the angle between the two planes defined by the aromatic rings. wikipedia.org In the solid state, this angle is determined with high precision from single-crystal X-ray diffraction data. researchgate.net

For this compound, the dihedral angle was determined to be 130.37°. researchgate.net This value is slightly larger than that of thianthrene, which has a dihedral angle of 127.14° at the same temperature. researchgate.net This difference suggests that the introduction of a nitrogen atom into the ring system influences the degree of folding of the molecule. smu.ca The conformation of these molecules is a result of the balance between the strain of the puckered central ring and the electronic interactions between the sulfur atoms and the aromatic systems. The values for thianthrene and its analogues determined by X-ray diffraction generally fall within the range of 127-132°. researchgate.net

Table 2: Dihedral Angles of this compound and Related Compounds

CompoundDihedral Angle (°)MethodReference
This compound130.4X-ray Diffraction smu.ca
Thianthrene127.1X-ray Diffraction smu.ca
Thianthrene131Electron Diffraction (Gas Phase) researchgate.net

Electron Diffraction Techniques in Conformational Analysis

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, free from the packing forces present in a crystal lattice. researchgate.netcapes.gov.br In this method, a beam of high-energy electrons is directed through a vapor of the sample. The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings. timstar.co.uk Analysis of this pattern provides information about the bond lengths, bond angles, and conformational properties of the molecule. acs.org

While specific experimental electron diffraction data for this compound is not detailed in the provided search results, the technique has been applied to its parent, thianthrene, revealing a dihedral angle of 131° in the gas phase. researchgate.net Furthermore, computational studies using methods like ab initio (3-21G* basis set) and molecular mechanics (MM3) have been shown to accurately reproduce experimental bond lengths, bond angles, and conformations for a series of molecules including thianthrene and this compound, which were previously studied by X-ray and electron diffraction. researchgate.net These computational methods serve to complement experimental findings and can predict gas-phase structures. researchgate.net

Spectroscopic Approaches to Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the structure of this compound, especially in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). libretexts.orgacdlabs.com The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. acdlabs.com

The first reported synthesis of this compound was accompanied by an investigation of its ¹³C-NMR spectrum, utilizing two-dimensional NMR techniques to confirm the structure. scispace.comcardiff.ac.uk The chemical shifts of the carbon atoms provide a unique fingerprint of the molecule. For instance, carbons adjacent to the nitrogen atom and sulfur atoms will have distinct chemical shifts compared to other carbons in the aromatic rings. oregonstate.edu Similarly, the ¹H-NMR spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling patterns. libretexts.org Protons on the pyridine (B92270) ring of this compound would be expected to resonate at different chemical shifts compared to those on the benzene (B151609) ring due to the influence of the nitrogen atom. libretexts.org

Table 3: General Chemical Shift Ranges for Related Structures

NucleusFunctional Group TypeApproximate Chemical Shift (δ, ppm)Reference
¹HAromatic (Benzene-like)6.5 - 8.5 libretexts.org
¹HAromatic (Pyridine-like)7.0 - 9.0 libretexts.org
¹³CAromatic/Alkene100 - 150 oregonstate.edu
¹³CAromatic C attached to N140 - 160 oregonstate.edu

Vibrational Spectroscopy Methodologies (Infrared and Raman) in Conformational Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.denih.gov These methods are complementary; a molecular vibration must result in a change in the dipole moment to be IR-active, whereas it must cause a change in polarizability to be Raman-active. edinst.com This complementarity is crucial for a comprehensive conformational analysis.

While specific IR and Raman spectra for this compound are not detailed in the surveyed literature, extensive studies on the parent compound, thianthrene, provide a strong basis for what would be expected. msu.edu Thianthrene is a non-planar, butterfly-shaped molecule, and its vibrational spectra have been thoroughly assigned with the aid of density-functional theory (DFT) calculations. msu.edu Key findings for thianthrene show that modes driven by C–S stretching occur in the ~400–500 cm⁻¹ range, while C–S–C bending modes are found at 200–300 cm⁻¹. msu.edu A similar analysis for this compound would be expected to reveal characteristic bands for the benzene and pyridine rings, with their vibrational modes influenced by the sulfur heteroatoms and the non-planar conformation of the central ring system.

Table 2: Key Vibrational Mode Regions for the Parent Compound Thianthrene
Vibrational Mode TypeTypical Wavenumber Range (cm⁻¹)Reference
Aromatic C–H Stretch>3000 msu.edu
Aromatic C–C Stretch1500–1600 msu.edu
In-plane C–H Bend1000–1200 msu.edu
Out-of-plane C–H Bend600–800 msu.edu
Modes involving C–S Stretch~400–500 msu.edu
C–S–C Bending Modes200–300 msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from ground states to higher energy excited states. du.edu.eglibretexts.org This technique provides valuable information about the electronic structure of a molecule, particularly the nature of its conjugated π-systems. The absorption maxima (λ_max) are characteristic of specific electronic transitions, such as π → π* and n → π* transitions, which are common in aromatic and heterocyclic compounds. scielo.org.za

For sulfur-nitrogen heterocycles, UV-Vis spectra offer insights into their electronic properties, which are relevant to applications in materials science. tdl.org While detailed UV-Vis spectroscopic data for this compound have not been reported in the reviewed literature, analysis of related compounds suggests that it would exhibit absorptions characteristic of its aromatic π-system, influenced by the sulfur and nitrogen heteroatoms. psu.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. rsc.org It is the most definitive method for the characterization of radical cations.

The parent compound, thianthrene, is readily oxidized to its stable radical cation (Th•⁺). rsc.org EPR studies of the thianthrene radical cation show a well-resolved spectrum, and structural studies indicate that upon oxidation, the molecule becomes almost planar. msu.edu The formation of this radical cation has been extensively studied, and it can be generated using various oxidizing agents like perchloric acid or in electrochemical processes. rsc.org

While the this compound radical cation is an expected paramagnetic species, specific EPR spectroscopic studies to characterize its formation, electronic structure, and hyperfine couplings were not found in the surveyed literature. Such a study would provide valuable insight into how the nitrogen atom affects the spin density distribution within the radical cation compared to its symmetric thianthrene counterpart.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. savemyexams.comscienceready.com.au In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact, which removes an electron to form a positively charged molecular ion (M⁺•). creative-proteomics.com The mass-to-charge ratio (m/z) of this molecular ion provides the exact molecular mass of the compound, confirming its molecular formula, C₁₁H₇NS₂.

Following ionization, the high-energy molecular ion often undergoes fragmentation, breaking down into smaller, characteristic charged fragments. gentechscientific.com The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the molecule's structure. gentechscientific.comslideshare.net The stability of the molecular ion peak can give clues about the molecule's structure; aromatic and heterocyclic systems like this compound are expected to show a relatively distinct molecular ion peak due to their stability. creative-proteomics.com

The fragmentation pathways for this compound can be predicted based on its structure, which contains a tricyclic system with two sulfur atoms and one nitrogen atom. The likely fragmentation processes would involve the cleavage of the central heterocyclic ring. Common fragmentation steps would include the sequential loss of the heteroatoms or small neutral fragments containing them.

Expected Fragmentation Pathways for this compound:

Loss of a sulfur atom (S): The molecular ion could lose a single sulfur atom to form a fragment ion.

Loss of a thioformyl (B1219250) radical (•CHS): Cleavage could result in the loss of a radical containing sulfur and carbon.

Loss of a cyanothioformyl radical (•NCS): A fragment corresponding to the loss of the nitrogen-carbon-sulfur unit is another plausible pathway.

Retro-Diels-Alder type cleavage: The central ring could undergo a concerted cleavage, breaking into two major fragments.

The analysis of these fragmentation patterns allows for the detailed structural confirmation of the this compound molecule.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound This table is based on theoretical fragmentation patterns.

Fragment Ion Proposed Structure m/z Value Neutral Loss
[C₁₁H₇NS₂]⁺• Molecular Ion 213 -
[C₁₁H₇NS]⁺• Loss of Sulfur 181 S
[C₁₀H₆NS]⁺ Loss of CHS 160 •CHS
[C₁₀H₇S₂]⁺ Loss of CN 187 •CN

Inelastic Neutron Scattering Spectroscopy for Vibrational Characterization

Inelastic Neutron Scattering (INS) is a spectroscopic technique that provides detailed information about the vibrational and dynamic properties of molecules. nist.govmpg.de Unlike optical spectroscopies (Infrared and Raman), which are governed by selection rules, INS is a nuclear process where the intensity of a vibrational mode is related to the neutron scattering cross-section of the constituent atoms and their displacement amplitudes. epj-conferences.org This makes INS particularly sensitive to the vibrations of hydrogen atoms due to their large incoherent scattering cross-section.

For a molecule like this compound, INS can provide crucial data that is complementary to IR and Raman spectroscopy. researchgate.net The technique is especially powerful for observing low-frequency vibrational modes, such as the large-amplitude "butterfly" or folding motion of the entire molecular framework, which can be difficult to detect with other methods. researchgate.net It also probes lattice dynamics, which are the collective motions of molecules in the solid state. epj-conferences.org

While specific INS studies on this compound are not widely reported, the application of this technique to the closely related molecule thianthrene demonstrates its utility. researchgate.net In the study of thianthrene, INS, combined with DFT calculations, enabled the unambiguous assignment of vibrational modes, particularly those involving the sulfur atoms and the characteristic butterfly motion. researchgate.net The C–S stretching modes were identified in the 400–500 cm⁻¹ range, with C–S–C bending modes appearing between 200–300 cm⁻¹. researchgate.net A similar approach would be invaluable for the complete vibrational characterization of this compound, helping to understand how the inclusion of the nitrogen atom affects the molecule's vibrational dynamics.

Comparative Structural Analysis with Isosteric Heterocycles

Comparison of this compound Conformation with Thianthrene and Selenanthrene

This compound, thianthrene, and selenanthrene are isosteric heterocyclic compounds that share a common structural feature: a central six-membered ring containing two heteroatoms, fused to two benzene rings. All three molecules adopt a non-planar, folded conformation, often described as a "butterfly" shape. researchgate.netresearchgate.net This puckered structure is characterized by the dihedral angle between the planes of the two outer aromatic rings.

X-ray diffraction studies have provided precise measurements of these dihedral angles. For this compound, the dihedral angle was determined to be 130.37° at a temperature of 163 K. researchgate.net Thianthrene, its disulfide analog, exhibits a very similar folded structure, with a dihedral angle measured at 128° in the solid state. researchgate.netnih.gov Selenanthrene, where sulfur atoms are replaced by selenium, is also bent, showing a dihedral angle of 123°. nih.gov The non-planar conformation of these molecules is attributed to the longer C–S (approx. 1.79 Å) and C–Se bond lengths compared to C–O or C–N bonds, which would create significant strain in a planar arrangement. researchgate.net

Table 2: Comparison of Dihedral Angles for this compound and Related Compounds

Compound Heteroatoms Dihedral Angle General Conformation Reference
This compound N, S 130.37° Folded / Puckered researchgate.net
Thianthrene S, S 128° Folded / Puckered researchgate.netnih.gov
Selenanthrene Se, Se 123° Folded / Puckered nih.gov

Structural Contrasts with Phenoxathiin (B166618) and Dibenzo-p-dioxin (B167043) Systems

The conformation of this compound can be further understood by contrasting it with related systems like phenoxathiin and dibenzo-p-dioxin. While this compound is distinctly puckered, dibenzo-p-dioxin, which has two oxygen atoms in the central ring, is planar. researchgate.netresearchgate.net This planarity is a marked distinction from the folded shape of the thianthrene family.

The difference in conformation is primarily due to the nature of the bridging heteroatoms. Theoretical studies suggest that the planar structure of dibenzo-p-dioxin is stabilized by strong electron delocalization resulting from the effective overlap between the oxygen 2p orbitals and the π* orbitals of the benzene rings. nih.govresearchgate.net In contrast, the 3p orbitals of sulfur (in thianthrene and this compound) have less effective overlap, which, combined with longer C-S bond lengths, favors a puckered conformation to relieve ring strain. researchgate.net

Phenoxathiin, containing one oxygen and one sulfur atom, represents an intermediate case. It is also non-planar but has a larger dihedral angle than thianthrene, indicating it is less folded. Computational studies have shown that these heterocycles adopt conformations that best balance electronic stabilization and steric strain. academicjournals.org

Table 3: Conformational Comparison of Heterocyclic Systems

Compound Bridging Atoms General Conformation Reference
This compound N, S Puckered / Folded researchgate.net
Thianthrene S, S Puckered / Folded researchgate.net
Phenoxathiin O, S Non-planar (less folded) academicjournals.org
Dibenzo-p-dioxin O, O Planar researchgate.netresearchgate.net

Analysis of Nitrogen Atom Inclusion Effects on Molecular Geometry

The substitution of a C-H unit in thianthrene with a nitrogen atom to form this compound introduces specific changes to the molecular geometry. The primary influence of the nitrogen atom is the introduction of a lone pair of electrons into the heterocyclic ring system. pressbooks.pubyoutube.com According to Valence Shell Electron Pair Repulsion (VSEPR) theory, this lone pair occupies more space than a bonding pair, influencing the local bond angles. libguides.comlibretexts.org

In this compound, the geometry around the nitrogen atom is trigonal planar, but the lone pair affects the bond angles within the pyridine portion of the molecule. X-ray crystallographic data for this compound reveals these subtle geometric changes when compared to thianthrene. researchgate.net The C-N bond lengths are shorter than the corresponding C-C bonds in thianthrene, and the bond angles involving the nitrogen atom are altered. For instance, the C-N-C angle within the central ring will differ from the C-S-C angle and from the C-C-C angles in the benzene rings of thianthrene. researchgate.net

Theoretical and Computational Chemistry of 1 Azathianthrene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become an indispensable tool for investigating the properties of heterocyclic compounds like 1-azathianthrene. These methods allow for the detailed examination of molecular geometries, electronic structures, and energetic landscapes.

Density Functional Theory (DFT) Applications for Azathianthrenes

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It has proven to be a versatile and popular tool in computational chemistry and solid-state physics. wikipedia.org

Computational studies on thianthrene (B1682798), a closely related parent compound to this compound, have utilized both periodic and isolated molecule calculations to understand its properties. nih.govroyalsocietypublishing.org Periodic DFT calculations, which consider the repeating unit cell of a crystal, have been instrumental in assigning the vibrational spectra of solid-state thianthrene. nih.govresearchgate.net For these calculations, dispersion-corrected DFT (DFT-D) with the Perdew-Burke-Ernzerhof (PBE) functional and the Tkatchenko–Scheffler dispersion correction scheme has been employed. royalsocietypublishing.org The plane wave cut-off energy is a critical parameter in these calculations. royalsocietypublishing.org

Isolated molecule calculations, on the other hand, model a single molecule in a large simulation box to prevent interactions with its periodic images. nih.govroyalsocietypublishing.org These calculations are crucial for understanding the intrinsic properties of the molecule without the influence of crystal packing forces. For thianthrene, isolated molecule calculations have been performed by placing a single molecule in a sufficiently large cell. royalsocietypublishing.org

The combination of these two approaches provides a comprehensive understanding of the molecule's behavior in both the gas and solid phases. For instance, in the solid state, thianthrene crystallizes with four molecules in the primitive cell, leading to a splitting of vibrational modes that are not observed in the isolated molecule. nih.govroyalsocietypublishing.org

The choice of the functional and basis set is critical for the accuracy of DFT calculations. nih.gov Different functionals are suited for predicting different molecular properties. The Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA) functional, is often used in periodic calculations, particularly for solid-state systems. royalsocietypublishing.orgacs.org

The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is widely used for calculating the geometries and electronic properties of organic molecules. scielo.org.zaresearchgate.netjmchemsci.com Studies have shown that B3LYP can provide results in good agreement with experimental data for various molecular parameters. scielo.org.zaresearchgate.net For instance, in a study of a thiazolidinone derivative, both B3LYP and PBE functionals with the 6-31G(d,p) basis set yielded good correlations with experimental bond lengths and angles. scielo.org.za

Other functionals, such as the long-range corrected CAM-B3LYP and LC-ωPBE, are often employed for calculations involving charge transfer or excited states. researchgate.netchinesechemsoc.org The selection of the basis set, which describes the atomic orbitals, is also crucial. The 6-31G(d,p) and 6-311+G(2d,2p) Pople-style basis sets are commonly used for organic molecules. scielo.org.zaicm.edu.plmdpi.com For systems containing sulfur, adding polarization and diffuse functions to the basis set, such as in the aug-cc-pVDZ basis set, can be important for accurate descriptions. chemrxiv.org

FunctionalTypeCommon Applications
PBE GGASolid-state periodic calculations, geometries. royalsocietypublishing.orgacs.org
B3LYP Hybrid GGAMolecular geometries, electronic properties of organic molecules. scielo.org.zaresearchgate.netjmchemsci.com
CAM-B3LYP Long-range Corrected HybridExcited states, charge transfer phenomena. researchgate.netchinesechemsoc.org
LC-ωPBE Long-range Corrected HybridExcited states, charge transfer phenomena. researchgate.net

Ab Initio and Molecular Mechanics (MM3) Approaches

Beyond DFT, other computational methods have been applied to study thianthrene and its aza-derivatives. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been used to investigate these molecules. researchgate.netarxiv.orgarxiv.orguu.nlnih.gov For example, the structures of molecules including thianthrene and this compound have been calculated using ab initio methods with the 3-21G* basis set. researchgate.netresearchgate.net These calculations have been shown to correctly reproduce experimental bond lengths, bond angles, and conformations. researchgate.netresearchgate.net

Molecular Mechanics (MM) methods, which use classical force fields to describe the potential energy of a system, offer a computationally less expensive alternative for studying large molecules and their conformational landscapes. wustl.edunih.govwikipedia.org The MM3 force field, in particular, has been used to calculate the structures of thianthrene and its derivatives. researchgate.netnih.goviaea.org MM3 includes terms for bond stretching, angle bending, and torsional angles, and can also incorporate cross-terms to improve accuracy. nih.gov These calculations have also been successful in reproducing experimental geometries. researchgate.net

Computational Studies on Electronic Structure and Bonding (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool used to analyze the electronic structure of molecules in terms of localized bonds and lone pairs, providing a picture that aligns with Lewis structures. icm.edu.plresearchgate.netuni-muenchen.de NBO analysis can reveal details about hybridization, charge distribution, and delocalization effects within a molecule. icm.edu.plresearchgate.net

For molecules containing heteroatoms like sulfur and nitrogen, NBO analysis can elucidate the nature of the bonding and the influence of these atoms on the electronic properties. scielo.org.zaacs.org The analysis involves examining the interactions between filled (donor) and empty (acceptor) NBOs, where the strength of these interactions is quantified by second-order perturbation theory. researchgate.netuni-muenchen.denih.gov Strong donor-acceptor interactions indicate significant electron delocalization. icm.edu.plresearchgate.net For example, in a study of a thiazolidinone derivative, NBO analysis using both B3LYP and PBE functionals revealed the charge distribution and the effects of the different functionals on these values. scielo.org.za A computational study on thianthrene suggested that the overlap of the sulfur 3pz orbital with the π*CC orbitals of the benzene (B151609) rings is a key factor in its non-planar conformation. nih.gov

Conformational Energetics and Dynamics

The thianthrene framework, and by extension this compound, is not planar but exists in a folded or "butterfly" conformation. nih.govrsc.org The degree of this folding is characterized by the dihedral angle between the two aromatic rings. Experimental and computational studies have investigated the energetics and dynamics of the inversion process where the molecule flips between two equivalent folded conformations.

For thianthrene itself, the barrier to this inversion is relatively low, estimated to be in the range of 24–30 kJ mol−1. nih.gov This facile inversion indicates that the molecule is quite dynamic in solution. rsc.org Computational methods, including ab initio and MM3 calculations, have been used to calculate these barriers to planarity. researchgate.net The calculated barriers have been found to correlate with the observed puckering angles of the molecules. researchgate.net The introduction of a nitrogen atom in the this compound structure is expected to influence this conformational behavior. X-ray diffraction studies have determined the dihedral angle of this compound to be 130.37°. researchgate.net

Calculation of Barriers to Planarity and Inversion

Computational studies have been instrumental in understanding the conformational dynamics of this compound and related heterocyclic systems. Theoretical calculations, including ab initio and molecular mechanics (MM3) methods, have been employed to determine the barriers to planarity and inversion. These calculations are crucial for characterizing the "butterfly" motion of the molecule, where the two aromatic rings fold along the S---S axis.

For the parent compound, thianthrene, the energy barrier for this inversion is reported to be between 24 and 30 kJ mol⁻¹. nih.govresearchgate.net Computational methods have successfully reproduced experimental bond lengths, bond angles, and conformations for a series of related molecules, including this compound. researchgate.netresearchgate.net The calculated barriers to planarity have been found to correlate well with the experimentally observed and calculated puckering angles of these molecules. researchgate.netresearchgate.net This correlation underscores the reliability of computational approaches in predicting the conformational behavior of such compounds.

The inversion barriers are influenced by factors such as the nature of the heteroatoms and the presence of substituents. For instance, in thianthrene-5-oxide, the calculated activation energy for ring inversion between pseudo-boat conformations is in the range of 3.8-7.4 kcal mol⁻¹. rsc.org For substituted thianthrene dioxide and tetraoxide, experimental determination via variable temperature ¹³C NMR yielded energetic barriers of 9.35 ± 0.15 kcal mol⁻¹ and 6.50 ± 0.15 kcal mol⁻¹, respectively. rsc.org These findings highlight the role of oxidation state and substitution patterns in modulating the energy landscape of the inversion process.

Theoretical Modeling of Conformational Changes

Theoretical modeling provides significant insights into the conformational preferences of this compound and its analogs. These molecules are not planar but exist in a folded, butterfly-shaped conformation. nih.govresearchgate.net X-ray diffraction studies have determined the dihedral angle of this compound to be 130.37 (3)°. researchgate.net Computational studies using methods like MM3 and ab initio calculations with a 3-21G* basis set have been shown to accurately reproduce the experimental conformations of this compound and related molecules. researchgate.netresearchgate.net

A theoretical investigation using natural bond orbital (NBO) analysis on related compounds like dibenzo-p-dioxin (B167043), thianthrene, and selenanthrene revealed the reasons behind their conformational differences. nih.govresearchgate.net The study suggested that the planarity of dibenzo-p-dioxin is due to a more effective overlap of the oxygen 2pz orbital with the πCC orbitals of the phenylene rings. In contrast, the less effective overlap of the 3pz–πCC orbitals in thianthrene and selenanthrene leads to their puckered conformations. nih.govresearchgate.net This analysis highlights the importance of orbital interactions in dictating the three-dimensional structure of these heterocyclic systems.

Furthermore, computational models can rationalize the variations in conformational preferences upon substitution. For instance, in substituted 9,10-dihydroanthracene (B76342) derivatives, the observed changes in central ring folding are explained by the 1,4 transannular effect of substituents and peri interactions between the substituents and neighboring aromatic hydrogens. researchgate.net These theoretical models are crucial for understanding how structural modifications influence the conformational landscape of these molecules.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are powerful tools for predicting and interpreting the vibrational spectra (Infrared, Raman, and Inelastic Neutron Scattering) of molecules like this compound. nih.govosti.govuprm.eduyoutube.com Density Functional Theory (DFT) calculations, in particular, have been successfully used to provide unambiguous assignments for the vibrational modes of the related molecule, thianthrene. nih.govresearchgate.net These calculations can simulate the spectra, which can then be compared with experimental data to validate the assignments. osti.gov

A comprehensive study on thianthrene combined IR, Raman, and INS spectroscopies with periodic DFT calculations. nih.govresearchgate.net This approach allowed for the observation and assignment of all vibrational modes. The study found that while the literature often places C–S stretching modes in the 600–800 cm⁻¹ range, these are actually due to motion in the ortho-phenylene rings. nih.govresearchgate.net The modes primarily driven by C–S stretches were found in the ~400–500 cm⁻¹ range, and the C–S–C bending modes were identified in the 200–300 cm⁻¹ range, a region not previously well-characterized. nih.govresearchgate.net

The accuracy of computational predictions can be enhanced by considering factors like anharmonicity and conformational sampling, especially for flexible molecules. uow.edu.au Methods based on the Fourier transform of the dipole autocorrelation function (FT-DAC) derived from molecular dynamics simulations can predict anharmonic vibrational peaks more accurately than normal mode analysis (NMA). uow.edu.au The development of machine learning accelerated approaches further enhances the performance and efficiency of predicting IR and Raman spectra. nih.gov

Table 1: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Thianthrene This table is illustrative and based on findings for the closely related thianthrene molecule, as specific comprehensive data for this compound was not available in the search results. The data demonstrates the principles of computational vibrational spectroscopy.

Vibrational Mode DescriptionCalculated (DFT)Experimental (IR/Raman/INS)
Aromatic C–H stretch>3000>3000
Aromatic C–C stretch1500–16001500–1600
In-plane C–H bend1000–12001000–1200
Out-of-plane C–H bend600–800600–800
Ring deformations300–500300–500
C–S stretches~400–500~400–500
C–S–C bends200–300200–300
Source: nih.govresearchgate.net

Theoretical UV-Vis and Electronic Transition Analysis

Theoretical calculations are essential for understanding the electronic structure and interpreting the UV-Vis spectra of complex molecules like this compound. Methods such as SCF-PPP-CI (Self-Consistent Field - Pariser-Parr-Pople - Configuration Interaction) have been used to interpret UV and photoelectron spectroscopic data for related heterocyclic systems. researchgate.net These calculations help in assigning electronic transitions and understanding the nature of the excited states.

For instance, in the study of B,S-doped polycyclic aromatic hydrocarbons, quantum-chemical calculations were crucial in identifying several low-lying charge-transfer states, including S-to-B and Mes-to-B transitions, which compete on the excited-state potential-energy surface. uni-konstanz.de This competition was found to be consistent with the calculated state characters and oscillator strengths, explaining the observed spread in fluorescence quantum yields. uni-konstanz.de

Furthermore, computational modeling can predict how the optoelectronic properties change upon interaction with other species. In one study, the addition of Ag⁺ ions to a B,S-doped PAH led to a bathochromic shift in the UV-Vis absorption spectrum (from λmax 463 to 486 nm) and a hypsochromic shift in the emission band (from 606 to 545 nm). uni-konstanz.de Computational modeling of the Ag⁺ complex predicted a dimer structure that agreed well with the experimentally observed optoelectronic properties. uni-konstanz.de Such theoretical analyses are invaluable for designing materials with specific optical and electronic properties.

Computational NMR Chemical Shift Prediction

Computational prediction of NMR chemical shifts has become a powerful tool in structural elucidation. mdpi.comfrontiersin.org For complex organic molecules, Density Functional Theory (DFT) calculations are a popular method for predicting ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net The general workflow involves a conformational search, geometry optimization of the conformers, calculation of NMR chemical shifts for each conformer, and finally, Boltzmann-weighted averaging of the shifts. umn.edu

The accuracy of these predictions depends on the level of theory and basis set used. researchgate.netgithub.io For example, a study on seven-membered lactones used DFT geometry optimizations at the M06-2X/6-31+G(d,p) level and GIAO NMR chemical shift calculations at the B3LYP/6-311+G(2d,p) level. umn.edu Linear correction of the computed chemical shifts is often applied to improve the correlation with experimental data. umn.edu Tetramethylsilane (TMS) is commonly used as a reference compound for computing ¹H and ¹³C NMR chemical shifts. researchgate.net

Machine learning (ML) has emerged as a method to enhance the accuracy and efficiency of NMR predictions. mdpi.comfrontiersin.orguni-bonn.de ML models can be trained on large datasets of experimental or high-level computed NMR data to correct the results from lower-level DFT calculations. frontiersin.orguni-bonn.de For instance, the Δ-ML method adds a correction term based on highly accurate coupled-cluster reference data or spin-orbit relativistic DFT calculations, leading to improved prediction performance for ¹H and ¹³C chemical shifts. uni-bonn.de

Table 2: Comparison of NMR Chemical Shift Prediction Methods This table provides a general overview of common computational methods for NMR prediction and their characteristics.

MethodDescriptionAdvantagesLimitations
DFT (GIAO) Calculates magnetic shielding tensors based on the molecule's electronic structure.Good accuracy for a wide range of molecules.Computationally intensive, sensitive to choice of functional and basis set. mdpi.comresearchgate.net
HOSE Codes An empirical method based on a database of chemical environments.Very fast prediction.Accuracy is limited by the diversity of the underlying database. mdpi.com
Machine Learning (ML) Uses trained models to predict shifts based on molecular descriptors or to correct DFT calculations.Can achieve high accuracy with low computational cost after initial training. mdpi.comfrontiersin.orgRequires large, high-quality training datasets. frontiersin.org
Hybrid Methods Combine different approaches, for example, using ML to correct DFT results.Can achieve higher accuracy than individual methods. uni-bonn.deCan be more complex to implement.

Reactivity and Stability Modeling

Computational modeling is a valuable tool for predicting the reactivity and stability of chemical compounds. jasss.orgmit.edunih.gov By calculating thermodynamic parameters such as the standard enthalpy of formation (ΔfH°) and standard free energy of formation (ΔfG°), the relative stability of different isomers or congeners can be theoretically determined. academicjournals.org For example, a study on polybrominated phenoxathiins used DFT calculations at the B3LYP/6-31G* level to establish a correlation between thermodynamic parameters and the number and position of bromine atom substitutions, allowing for the prediction of the relative stability order of the congeners. academicjournals.org

Reactivity can be modeled by studying global reactivity indices. ccsenet.org These indices can reveal which sites in a molecule are most susceptible to electrophilic or nucleophilic attack. For instance, in a study of benzothiazole (B30560) and its derivatives, Fukui dual descriptors were used to show that the C² carbon is the most electrophilic site in the parent molecule, while in substituted derivatives, it is the C⁶ carbon. The N³ nitrogen was consistently identified as the most nucleophilic site. ccsenet.org

Furthermore, computational models can be used to study the stability of materials under various conditions. For example, models have been developed to predict the thermal and activation stability of metal-organic frameworks (MOFs) based on their molecular structure. mit.edu These models can screen large numbers of potential structures to identify those with high stability, accelerating the discovery of new, robust materials. mit.edu The ability to model the dynamic consequences of a theory and explore "what-if" scenarios makes computational modeling an indispensable tool in modern chemistry. jasss.org

Theoretical Investigations of Redox Behavior

The redox behavior of a molecule, its ability to lose or gain electrons, is a fundamental aspect of its chemistry. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the redox potentials of organic molecules. researchgate.netnih.govmdpi.com While direct computational studies on this compound are not extensively documented, significant research on the closely related parent compounds, thianthrene (TH) and the isomeric phenothiazine (B1677639) (PTZ), offers valuable insights.

Computational models for thianthrene have successfully calculated its redox potentials. For instance, ab initio molecular dynamics simulations combined with DFT have been used to compute the redox potentials of thianthrene in acetonitrile. nih.gov These calculations, which simulate the molecule and its explicit solvent environment, yielded values in excellent agreement with experimental data, demonstrating the accuracy of the methods. nih.gov The studies on thianthrene radical cations are particularly relevant, as these species are key intermediates in many of its reactions. u-tokyo.ac.jptdl.orgrsc.org

Similarly, extensive computational work has been performed on phenothiazine and its derivatives. rsc.orgacs.orgrsc.org Researchers have employed methods like the DFT/B3PW91 functional with the 6-311+g* basis set, along with a Polarizable Continuum Model (PCM) to account for solvation effects, to compute one-electron oxidation potentials. researchgate.net These calculations have shown good agreement with experimental values and have been used to understand how different substituents on the phenothiazine core can tune its electronic and redox properties. researchgate.netrsc.orgnih.gov The calculations revealed that the N-methylphenothiazine radical cation is nonplanar, whereas the phenothiazine radical cation is planar, highlighting how subtle structural changes impact the molecule's electronic state upon oxidation. researchgate.net

The table below summarizes representative computational findings for the redox potentials of thianthrene and phenothiazine, which serve as important reference points for understanding this compound.

CompoundRedox ProcessComputational MethodCalculated Potential (V)Experimental Potential (V)Reference
Thianthrene (TH)TH•+ + TTF → TH + TTF•+Ab initio MD / DFT0.95 ± 0.060.93 nih.gov
Thianthrene (TH)TH2+ + TTF•+ → TH•+ + TTF2+Ab initio MD / DFT1.09 ± 0.061.08 nih.gov
Phenothiazine (PTZ)One-electron OxidationDFT/B3PW91/6-311+g* (PCM)-- researchgate.net
N-MethylphenothiazineOne-electron OxidationDFT/B3PW91/6-311+g* (PCM)-- researchgate.net

Energy Profiles of Reaction Mechanisms (e.g., Smiles Rearrangements)

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.net It is a powerful method for synthesizing complex heterocyclic structures, including phenothiazines and their aza-analogs. researchgate.netrsc.org Computational chemistry is instrumental in elucidating the detailed mechanisms of such rearrangements by mapping the reaction's energy profile. smu.edu This involves calculating the energies of reactants, transition states, intermediates, and products to understand the feasibility and pathway of the reaction.

Theoretical studies on Smiles rearrangements in systems related to this compound, such as phenothiazine derivatives, have provided deep mechanistic insights. rsc.org The reaction generally proceeds through an intramolecular nucleophilic attack to form a spirocyclic intermediate, known as a Meisenheimer complex, before rearranging to the final product. nih.gov Computational analysis can determine whether this process occurs in a single, concerted step or through a multi-step pathway. nih.gov

For example, a computational analysis of the reaction pathways for the formation of hybrid 1,4-thiazinyl-1,2,3-dithiazolyl radicals via a Smiles rearrangement showed that the formation of certain products was exergonic (releasing energy). rsc.org The calculations helped explain the observed product distribution by showing that the rearrangement becomes less favored as more chlorine substituents are added to the aromatic ring. rsc.org In another study involving a photo-Smiles rearrangement, DFT investigations indicated that the mechanism requires the molecule to be in a specific excited triplet state (T1) with (n, π*) character, leading to the formation of a spirooxazole intermediate. acs.orglodz.pl Such detailed mechanistic information is crucial for designing and optimizing synthetic routes.

The table below presents key energetic data derived from computational studies on Smiles rearrangements in related heterocyclic systems, illustrating the type of information that can be obtained from such analyses.

Reactant SystemReaction StepComputational FindingEnergy Value (kJ mol⁻¹)Reference
Thioether derivative leading to 1,4-thiazineSmiles Rearrangement (SR)Reaction is exergonic-20 rsc.org
Chloro-substituted thioether derivativeSmiles Rearrangement (SR)Reaction is exergonic-11 rsc.org

Reactivity and Chemical Transformations of 1 Azathianthrene

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of 1-azathianthrene and related S,N-heterocycles reveals highly polarizable π-systems with significant charge transfer characteristics in their neutral, radical cation, and dication states. rsc.orgrsc.org

The generation of stable radical cations and dications from this compound derivatives can be achieved through chemical oxidation. A common method involves the use of antimony(V) pentachloride as the oxidant, which leads to the formation of deeply colored salts that are stable enough for characterization. rsc.orgrsc.org

The electronic structure of the resulting radical cations has been extensively studied using Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgrsc.org EPR studies on the radical cation of a dithienothiazine, a related compound, have provided detailed information on the hyperfine coupling constants with the nitrogen nucleus and the α-thienyl protons. rsc.org For the dications, which are EPR silent, characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

Further insight into the electronic structure of these oxidized species is obtained through UV/Vis spectroscopy and spectroelectrochemistry, often complemented by Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. rsc.orgrsc.org These studies collectively indicate that both the radical cations and dications of these S,N-heterocycles, including this compound, are highly polarizable π-systems with substantial charge transfer contributions. rsc.orgrsc.org

Table 1: Spectroscopic Characterization of Oxidized this compound Analogs This table is interactive. Click on the headers to sort.

Species Oxidation Method Characterization Techniques Key Findings
Radical Cation Antimony(V) pentachloride EPR Spectroscopy, UV/Vis Spectroscopy, Spectroelectrochemistry, DFT/TD-DFT Calculations Highly polarizable π-system, significant charge transfer, hyperfine coupling constants determined. rsc.orgrsc.org
Dication Antimony(V) pentachloride NMR Spectroscopy, UV/Vis Spectroscopy, Spectroelectrochemistry, DFT/TD-DFT Calculations EPR silent, characterized as a highly polarizable π-system with strong charge transfer contributions. rsc.orgrsc.org

Cyclic voltammetry is a key technique used to investigate the redox properties of this compound and its derivatives. researchgate.net These studies reveal that compounds like this compound exhibit two consecutive redox couples in solvents such as dichloromethane. researchgate.net The redox potentials are influenced by the specific ring system and any substituents present. nih.gov

The formal reduction potential (E⁰') is determined from the anodic (Epa) and cathodic (Epc) peak potentials observed in the cyclic voltammogram. scielo.org.za A redox couple is considered electrochemically reversible if the peak separation (ΔEp = Epa - Epc) is approximately 59 mV for a one-electron transfer process at 25 °C. scielo.org.za

Theoretical calculations, often using high-level ab initio molecular orbital methods, are employed to complement experimental data and predict redox potentials. nih.govscielo.org.za For many cyclic nitroxides, there is excellent agreement between calculated and experimental oxidation potentials. nih.gov These computational approaches can also correlate redox potentials with parameters like HOMO and LUMO energies. scielo.org.za

Table 2: Electrochemical Data for this compound Analogs This table is interactive. Click on the headers to sort.

Compound Class Experimental Technique Key Observations Computational Correlation
This compound derivatives Cyclic Voltammetry Two consecutive redox couples observed. researchgate.net Redox potentials influenced by ring structure and substituents. nih.gov
Cyclic Nitroxides Cyclic Voltammetry Potentials depend on ring type and substituents. nih.gov Excellent agreement between experimental and calculated oxidation potentials (mean absolute deviation of 0.05 V for some classes). nih.gov

Rearrangement Reactions

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.orgchemistry-reaction.com In this reaction, a nucleophilic group displaces a substituent (X) from an aromatic ring, where X can be a sulfide, capable of leaving with a negative charge. wikipedia.org The reaction typically requires activation of the aromatic ring by an electron-withdrawing group, usually positioned ortho to the leaving group. wikipedia.orgchemistry-reaction.com

A notable variant is the Truce-Smiles rearrangement, where the nucleophile, often an organolithium, is strong enough to proceed without the need for an activating group on the arene. wikipedia.orgnih.gov This rearrangement is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds by strategically converting more easily formed bonds into connections that are challenging to make through intermolecular reactions. nih.gov The mechanism involves the deprotonation of the nucleophilic group, followed by an ipso attack on the aromatic ring to form a five-membered transition state. chemistry-reaction.com

Isomerization represents a fundamental chemical transformation. The pathways for such reactions can be elucidated through computational methods, such as ab initio molecular dynamics simulations and calculations using Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine rate coefficients. nih.gov

Reaction energy profiles can identify transition state structures and activation barriers. nih.gov For instance, the isomerization between two species can be shown to proceed through a specific transition state that connects them via a minimum energy reaction path. nih.gov The relative stability of isomers and the kinetics of their interconversion are crucial aspects studied. For example, the equilibrium constant can indicate whether the forward or reverse reaction is favored. nih.gov In some cases, thermal relaxation studies using techniques like arrayed 1H-NMR spectroscopy can reveal multiple distinct energy barriers for the reversion of unstable isomers to a more stable form. rsc.org

Ring Opening Reactions and Their Mechanisms

Ring-opening reactions are characteristic of strained cyclic compounds. libretexts.orgmdpi.com For three-membered heterocyclic rings like aziridines and epoxides, the high reactivity is a consequence of significant ring strain. libretexts.orgmdpi.com These reactions can be catalyzed by acids or bases and proceed through different mechanisms, often with high regioselectivity. libretexts.orgjsynthchem.com

In base-catalyzed or neutral conditions, the ring-opening of epoxides typically follows an S_N2 mechanism. libretexts.orgjsynthchem.com A potent nucleophile attacks the less sterically hindered carbon, leading to the cleavage of a carbon-oxygen bond. libretexts.org The leaving group in this case is a poor one (an alkoxide), so a strong nucleophile is necessary to drive the reaction. libretexts.org

Under acidic conditions, the mechanism has characteristics of both S_N1 and S_N2 reactions. libretexts.org The reaction is initiated by the protonation of the ring's heteroatom, which creates a good leaving group. libretexts.org The bond to the more substituted carbon then begins to break, and the nucleophile attacks this electrophilic carbon before a full carbocation can form. libretexts.org The regioselectivity is often opposite to that observed under basic conditions, with the nucleophile attacking the more substituted carbon. libretexts.org

Reactions with Lewis Acids and Aspects of Coordination Chemistry

The principles of Lewis acid-base theory are fundamental to understanding the coordination chemistry of this compound. A Lewis acid is a chemical species that can accept an electron pair, while a Lewis base is a species that can donate an electron pair, forming a coordinate covalent bond. wou.edupearson.com The this compound molecule possesses two sulfur atoms and one nitrogen atom, each with lone pairs of electrons, making it a potential Lewis base capable of coordinating to electron-deficient species, or Lewis acids.

The reaction between a Lewis acid and a Lewis base results in the formation of a Lewis acid-base adduct, which can be a neutral coordination compound or a complex ion. wou.eduunizin.org The nitrogen and sulfur atoms in the this compound scaffold serve as donor sites. The coordination can be monodentate, involving one of these atoms, or potentially bidentate, where two atoms coordinate to a single metal center. The geometry of the this compound molecule, particularly its dihedral angle of approximately 130.37°, influences how it presents its donor atoms to a Lewis acid. researchgate.net

While specific studies on this compound's reactions with Lewis acids are not extensively documented, the reactivity of the closely related compound thianthrene (B1682798) provides valuable insights. Thianthrene has been shown to react with strong Lewis acids like titanium tetrachloride (TiCl₄) and titanium tetrabromide (TiBr₄) to form crystalline molecular compounds. researchgate.net In these reactions, thianthrene acts as a bridging ligand between two titanium centers. researchgate.net Similarly, with silver(I) ions, thianthrene can form complexes where it acts as a bridging ligand between two silver ions. researchgate.net It is plausible that this compound would engage in similar coordination behavior, with the nitrogen atom providing an additional or alternative coordination site. The competition between coordination at the sulfur versus the nitrogen atom would likely depend on the nature of the Lewis acid and the reaction conditions.

Table 1: Expected Coordination Reactions of this compound with Selected Lewis Acids (Based on Analogy with Thianthrene)

Lewis AcidExpected Product with this compoundPotential Coordination Mode
Titanium(IV) chloride (TiCl₄)(μ-1-azathianthrene)Ti₂(μ-Cl₂)Cl₆Bridging bidentate (S,S or S,N)
Titanium(IV) bromide (TiBr₄)(μ-1-azathianthrene)Ti₂(μ-Br₂)Br₆Bridging bidentate (S,S or S,N)
Silver(I) ion (Ag⁺)[Ag₂(this compound)₂]²⁺Bridging bidentate (S,S or S,N)

Functionalization and Derivatization Reactions

The modification of the this compound scaffold through functionalization reactions is key to developing new materials and molecules with tailored properties. C-H functionalization is a particularly powerful strategy for this purpose.

C-H Functionalization Strategies

Carbon-hydrogen (C-H) bond functionalization is a class of reactions in which a C-H bond is cleaved and replaced with a new bond, often a C-C, C-O, or C-N bond. nih.gov This approach offers a more atom- and step-economical route to complex molecules compared to traditional methods that require pre-functionalized starting materials. nih.gov A significant challenge in C-H functionalization is achieving regioselectivity, especially in molecules with multiple, electronically similar C-H bonds. nih.gov

Strategies to control regioselectivity often involve the use of directing groups, which position a transition metal catalyst in proximity to a specific C-H bond. mdpi.com For heterocyclic compounds like this compound, the inherent electronic properties of the rings can also direct functionalization. Research into the regioselective double C-H functionalization of arenes has pointed to the use of aryl thianthrenium salt analogues, suggesting a viable pathway for the controlled functionalization of the this compound core. mdpi.com The nitrogen atom in the this compound ring system can act as an internal directing group, potentially facilitating ortho-functionalization on the adjacent benzene (B151609) ring. The electronic differences between the benzene and pyridine (B92270) rings within the scaffold also present opportunities for selective reactions.

Table 2: Potential Sites for Regioselective C-H Functionalization on the this compound Scaffold

PositionRing SystemElectronic NaturePotential for Functionalization
C-2, C-3, C-4Pyrazine-derivedElectron-deficientSusceptible to nucleophilic attack or specific directed C-H functionalization.
C-6, C-7, C-8, C-9Benzene-derivedElectron-richProne to electrophilic substitution and directed ortho-metalation.

Ligand Exchange Kinetics in Metal Complexes featuring Azathianthrene Scaffolds

Ligand exchange kinetics, the study of the rates at which ligands in a coordination complex are replaced by other ligands, provides crucial mechanistic insights into the reactivity of metal complexes. nih.govualberta.ca The rate of ligand substitution can be influenced by various factors, including the nature of the metal center, the entering and leaving ligands, and the steric and electronic properties of the supporting ligands. libretexts.org

The this compound scaffold, being structurally similar to thianthrene, is expected to confer flexibility to its metal complexes. A study comparing the ligand substitution kinetics in manganese(I) carbonyl complexes featuring a flexible thianthrene-based ligand versus a rigid anthracene-based ligand demonstrated the profound effect of scaffold flexibility. rsc.org The thianthrene-based complex exhibited significantly faster ligand substitution rates. rsc.org This acceleration is attributed to the "flapping" motion of the non-planar thianthrene backbone, a dynamic feature that is not a result of thermodynamic differences in the ground state but rather a second coordination sphere effect. rsc.org

The flexible nature of the this compound scaffold is therefore predicted to play a crucial role in the reactivity of its metal complexes. This flexibility can facilitate the adoption of transition states required for ligand association or dissociation, thereby lowering the activation energy for ligand exchange reactions.

Table 3: Comparative Ligand Substitution Kinetics of Flexible vs. Rigid Scaffolds

ComplexScaffold TypeRate Constant (k) at 0 °C (min⁻¹)Half-life (t½) at 0 °C (min)
[(Thianth-py₂)Mn(CO)₃Br]Flexible (Thianthrene-based)43.3 x 10⁻³16.00
[(Anth-py₂)Mn(CO)₃Br]Rigid (Anthracene-based)9.03 x 10⁻³76.76
Data sourced from a study on analogous thianthrene and anthracene (B1667546) complexes, illustrating the expected kinetic behavior for complexes with azathianthrene scaffolds. rsc.org

The approximately 5-fold faster reaction rate for the flexible thianthrene-based complex highlights the significant impact of the scaffold's dynamic nature on the kinetics of ligand substitution. rsc.org A similar enhancement in reactivity is anticipated for metal complexes incorporating the this compound framework.

Advanced Research Directions and Potential Non Clinical Applications of Azathianthrenes

Design and Synthesis of Novel Azathianthrene-Based Scaffolds for Materials Science

The synthesis of novel azathianthrene-based scaffolds is crucial for tailoring their properties for specific materials science applications. Researchers often adapt synthetic methodologies originally developed for related sulfur- and nitrogen-containing heterocycles like phenothiazines and thianthrenes. Conventional strategies frequently rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the key C-N bonds. cdnsciencepub.comrsc.org However, these methods can introduce metal impurities that are undesirable for high-purity electronic materials. rsc.org

To overcome this, alternative and metal-free synthetic routes are being developed. These include:

Benzyne Addition: This method allows for the synthesis of N-aryl phenothiazines without the need for transition metal catalysts, using economical reagents. cdnsciencepub.com

Brønsted Acid-Catalyzed C-H Amination: An organocatalytic approach has been demonstrated for the synthesis of N-aryl phenothiazines and phenoxazines, offering operational simplicity and good functional group tolerance. rsc.orgmatilda.science

Aryne-Based Annulation: Thianthrene (B1682798) derivatives can be synthesized under mild, metal-free conditions by reacting specific precursors with arynes, which could be adapted for azathianthrene targets. rsc.org

Classical Condensation and Cyclization: Methods such as the fusion of diphenylamine (B1679370) with sulfur have long been used for phenothiazine (B1677639) synthesis and can be modified for azathianthrene analogues. dtic.mil Furthermore, Lewis acid-mediated intramolecular cyclizations, like the Bradsher-type cyclodehydration, provide another powerful route to these complex aromatic systems. beilstein-journals.org

These synthetic strategies allow for the introduction of a wide array of functional groups onto the azathianthrene core. This functionalization is key to fine-tuning the electronic structure, solubility, and solid-state packing of the molecules, which in turn dictates their performance in various material applications. beilstein-journals.orgbohrium.com

Exploration of Optoelectronic Properties and Materials Applications

The non-planar, butterfly-shaped geometry and electron-rich nature of the azathianthrene core give rise to distinctive optoelectronic properties. bohrium.com This has spurred investigation into their use in advanced materials, particularly for energy storage and photophysical applications.

Organic redox flow batteries (ORFBs) are a promising technology for large-scale, stationary energy storage, and azathianthrene-related compounds are prime candidates for use as redox-active materials. rsc.orgnih.gov Phenothiazine, a structurally similar compound, has been extensively studied as a p-type (positive electrolyte or catholyte) material in non-aqueous ORFBs. acs.orgrsc.org It exhibits two successive one-electron oxidations, forming a stable radical cation and a dication. acs.org This behavior is critical for battery performance.

The key advantages and research findings for phenothiazine-based systems, which are directly relevant to the potential of azathianthrenes, include:

Tunable Redox Potentials: The redox potential can be precisely adjusted by adding electron-donating or electron-withdrawing substituents to the heterocyclic core. acs.orgresearchgate.netresearchgate.net For instance, introducing electron-donating groups lowers the redox potential, while electron-withdrawing groups increase it. researchgate.netresearchgate.net This allows for the molecular engineering of materials to achieve a desired cell voltage. chemrxiv.org

High Stability and Longevity: Derivatives have been designed that show excellent stability of the charged species, with some systems retaining 99% of their capacity over 200 cycles. acs.org The development of bipolar molecules, which can be used in both battery half-cells, helps to eliminate issues of membrane crossover, extending the battery's lifespan. oaepublish.com

High Solubility: Molecular tailoring, such as adding alkyl or alkoxy groups to the nitrogen atom, can significantly improve the solubility of the active material in organic solvents, allowing for higher energy density. chemrxiv.org

The following table summarizes the electrochemical properties of select phenothiazine derivatives investigated for use in redox flow batteries.

Compound/MaterialFirst Half-Wave Potential (V vs. Li/Li⁺)Second Half-Wave Potential (V vs. Li/Li⁺)Specific Capacity (mAh g⁻¹)Cycle Stability
X-PSDMPT3.363.9412399% retention over 200 cycles acs.org
X-PVMPT~3.5-6479% retention over 100 cycles acs.org
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine0.65 (vs Fc/Fc⁺)---
Ethylpromethazine bis(trifluoromethanesulfonyl)imide1.12 (vs Fc/Fc⁺)---

Data adapted from studies on phenothiazine-based polymers and molecules for battery applications. acs.orgchemrxiv.org

These findings underscore the immense potential of the broader azathianthrene class as a versatile and highly tunable platform for next-generation energy storage. acs.orgchemrxiv.org

The unique photophysical properties of azathianthrene-related structures are a subject of intense research, particularly their ability to generate triplet excited states, which is essential for applications like organic light-emitting diodes (OLEDs) and photocatalysis. rsc.orgrsc.org Upon absorption of light, these molecules can transition from an excited singlet state to a triplet state through a process called intersystem crossing. researchgate.net The triplet state can then decay back to the ground state by emitting light (phosphorescence) or through non-radiative pathways. researchgate.net

Key photophysical characteristics observed in phenothiazine derivatives include:

Room-Temperature Phosphorescence (RTP): The distinct boat-like conformation of the phenothiazine core can facilitate RTP, a rare phenomenon in purely organic molecules. rsc.orgchinesechemsoc.org Solid-phase systems, by constraining molecular motion and limiting oxygen quenching, provide an ideal environment for observing phosphorescence. researchgate.net

High Triplet Yields: Related nitrogen-containing heterocycles, such as phenazine (B1670421) derivatives, have been shown to exhibit high triplet formation yields (up to 77.1%) after photoexcitation. rsc.org

Long Phosphorescence Lifetimes: By modifying the molecular structure, such as introducing chlorine atoms to promote specific intermolecular interactions (C-Cl···π), researchers have achieved ultralong phosphorescence lifetimes of up to 1351 ms (B15284909) with significant quantum yields. researchgate.net

The table below presents selected photophysical data for phenothiazine dioxide derivatives, illustrating the tunability of their phosphorescent properties.

CompoundPhosphorescence Peak (nm)Phosphorescence Lifetime (τ) (ms)Phosphorescence Quantum Yield (Φp) (%)
PPMO539--
DOPPMO490--
PEO521--
DOPEO514876-
DOPTZ-C3-5811.4
DOPTZ-C3Cl-135110.1

Data adapted from studies on the photophysical properties of phenothiazine derivatives in the crystalline state. researchgate.net

This research highlights that azathianthrenes are a promising class of materials for developing novel organic phosphors and photocatalysts, with properties that can be precisely controlled through synthetic modification. rsc.orgresearchgate.net

Development of Azathianthrene as a Ligand in Inorganic and Organometallic Chemistry

The presence of both nitrogen and sulfur heteroatoms makes 1-azathianthrene and its derivatives attractive candidates for use as ligands in inorganic and organometallic chemistry. mdpi.com Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. ksu.edu.sauomustansiriyah.edu.iq The way a ligand binds, known as its hapticity (η), describes how many of its atoms are coordinated to the metal center. ksu.edu.sa

While specific complexes with this compound are not yet widely reported, its potential can be inferred from its structure and the established chemistry of related ligands:

Multidentate Coordination: The nitrogen and sulfur atoms can act as donor sites, allowing the azathianthrene scaffold to bind to a metal center in various ways. It could act as a simple monodentate ligand through one atom or as a bidentate chelating ligand using both a nitrogen and a sulfur atom. The chelate effect, where a multidentate ligand binds more strongly than multiple monodentate ligands, could lead to the formation of highly stable metal complexes. ksu.edu.sa

π-Bonding: The aromatic rings of the azathianthrene system can engage in π-bonding with transition metals. uomustansiriyah.edu.iq This type of interaction is common for organometallic ligands like benzene (B151609) and cyclopentadienyl (B1206354) and is crucial in many catalytic processes.

Redox-Activity: The reversible oxidative properties of the azathianthrene core mean it can function as a "redox-active" ligand. mdpi.com This allows the ligand to participate directly in the electronic processes of a metal complex, enabling novel reactivity and catalytic cycles that are not possible with simple spectator ligands.

The coordination of an azathianthrene ligand to a metal can dramatically alter the molecule's reactivity, making stable molecules reactive or enabling reactions that are otherwise impossible. uwindsor.ca This opens up possibilities for designing new homogeneous catalysts, where the unique electronic and steric properties of the azathianthrene ligand can be harnessed to control chemical transformations.

Future Prospects and Interdisciplinary Research Synergies in Azathianthrene Chemistry

The future of azathianthrene chemistry is rich with interdisciplinary opportunities, bridging materials science, organic synthesis, and chemical biology. The versatility of the azathianthrene scaffold allows for synergistic research that could lead to significant technological advancements.

Future research directions include:

Multi-functional Materials: A major prospect lies in designing molecules that combine the exceptional redox properties useful for batteries with the unique photophysical characteristics of the scaffold. This could lead to the development of photo-switchable energy storage devices or batteries that can be charged or monitored using light. The discovery that phenothiazine sulfoxides, once considered degradation products, are themselves active photocatalysts opens a new avenue for designing self-regenerating or adaptive catalytic systems. acs.org

Advanced Catalysis: The use of azathianthrene-metal complexes as catalysts is a nascent field. Combining the ligand's inherent redox activity with a catalytically active metal center could unlock novel chemical transformations. Synergies between organometallic chemistry for catalyst design and advanced organic synthesis for creating complex azathianthrene ligands will be crucial.

Smart Materials and Sensors: The sensitivity of the scaffold's photophysical properties (e.g., phosphorescence) to its local environment could be harnessed to create advanced sensors. bohrium.comchinesechemsoc.org For example, materials could be designed to change their light emission in response to mechanical stress (mechanochromism), chemical analytes, or temperature, with applications in data storage and security inks. bohrium.comresearchgate.net

Bio-inspired Systems: Integrating azathianthrene chemistry with biology could lead to new classes of biosensors and probes. Research could focus on creating photocatalytic "cocktails" where different derivatives work in concert to perform complex, multi-step transformations that mimic metabolic pathways. acs.org

The continued exploration of azathianthrene chemistry, driven by collaborations between synthetic chemists, materials scientists, electrochemists, and biologists, promises to yield a new generation of high-performance organic materials with tailored functions for a wide range of non-clinical applications.

Q & A

Q. What are the established synthetic protocols for 1-azathianthrene, and how can researchers ensure reproducibility?

The synthesis of this compound involves reacting the dianion of 3-mercaptopyridin-2(1H)-thione with 2-chloronitrobenzene in N,N-dimethylformamide (DMF) under controlled conditions . To ensure reproducibility, researchers must document:

  • Precise molar ratios of reagents.
  • Reaction temperature and duration.
  • Purification methods (e.g., chromatography or recrystallization).
  • Characterization data (e.g., melting points, NMR spectra). Adherence to detailed experimental protocols, as outlined in guidelines for method reproducibility , is critical.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • 13C-NMR : Assignments rely on chemical shift arguments, spin-lattice (T1) relaxation times, and heteronuclear coupling constants. Two-dimensional AM2DFT (Amplitude Modulated 2D Fourier Transform) methods resolve complex splitting patterns .
  • Elemental analysis : Confirms purity and stoichiometry. Researchers should cross-validate spectral data with computational simulations or comparative studies of analogous compounds to avoid misassignments .

Q. How should researchers conduct a literature review to identify gaps in this compound studies?

Follow systematic inclusion criteria, such as:

  • Prioritizing peer-reviewed articles without date/language restrictions.
  • Screening abstracts and tables for relevance (e.g., synthetic routes, electronic properties).
  • Translating critical non-English studies for hazard identification or mechanistic insights . Use specialized chemistry databases (e.g., Beilstein, SciFinder) to locate foundational studies and avoid unreliable sources .

II. Advanced Research Questions

Q. How can researchers optimize low-yield reactions in this compound synthesis?

Methodological approaches include:

  • Varying solvent polarity (e.g., substituting DMF with DMAc or ionic liquids).
  • Testing alternative catalysts (e.g., Pd/C for nitro-group reduction).
  • Employing microwave-assisted synthesis to reduce reaction time. Document iterative trials in supplementary materials, adhering to journal guidelines for data transparency .

Q. What advanced NMR strategies resolve ambiguities in this compound’s electronic structure?

  • 2D-NMR (COSY, NOESY) : Maps proton-proton correlations to clarify aromatic ring substituents.
  • Dynamic NMR (DNMR) : Analyzes conformational exchange in thianthrene analogs.
  • DFT calculations : Predict chemical shifts to validate experimental assignments . Report uncertainties in coupling constants and relaxation times to enable peer validation .

Q. How should contradictions in spectral or reactivity data be addressed?

Apply iterative analysis frameworks:

  • Cross-validate with multiple techniques (e.g., XRD for crystallinity, mass spectrometry for molecular weight).
  • Replicate experiments under standardized conditions to isolate variables (e.g., oxygen/moisture sensitivity).
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether contradictions warrant further study or methodological revision .

Q. What experimental designs are suitable for probing this compound’s electronic properties?

  • Cyclic voltammetry : Measures redox potentials to infer HOMO/LUMO energies.
  • UV-Vis spectroscopy : Correlates absorption bands with π→π* transitions.
  • Theoretical modeling : Compare experimental data with DFT-computed orbital energies. Frame hypotheses using PICO (Population, Intervention, Comparison, Outcome) to isolate mechanistic variables (e.g., substituent effects on electron delocalization) .

III. Methodological Guidelines

  • Data Presentation : Tabulate raw NMR shifts, reaction yields, and computational parameters in supplementary materials. Use appendices for large datasets .
  • Ethical Compliance : Disclose conflicts of interest in toxicological studies and obtain institutional approvals for hazardous reagents .
  • Peer Review : Submit anonymized manuscripts with bilingual abstracts (English/Arabic) to meet international journal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.